1-Butyl-2-hydrazino-1H-benzimidazole dihydrochloride
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Overview
Description
1-Butyl-2-hydrazino-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C11H16N4.2ClH. It is a white crystalline powder commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique properties, making it valuable for studying biological processes and developing innovative technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-hydrazino-1H-benzimidazole dihydrochloride typically involves the reaction of 1-butyl-1H-benzimidazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-hydrazino-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Azides and other oxidized derivatives.
Reduction: Hydrazones and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Butyl-2-hydrazino-1H-benzimidazole dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and personal care products due to its antimicrobial properties
Mechanism of Action
The mechanism of action of 1-Butyl-2-hydrazino-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biological processes, making the compound useful in studying enzyme inhibition and protein interactions .
Comparison with Similar Compounds
1-Butyl-1H-benzimidazole: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
2-Hydrazino-1H-benzimidazole: Lacks the butyl group, affecting its solubility and reactivity.
1-Butyl-2-amino-1H-benzimidazole: Contains an amino group instead of a hydrazino group, leading to different reactivity and biological activity.
Uniqueness: 1-Butyl-2-hydrazino-1H-benzimidazole dihydrochloride is unique due to the presence of both the butyl and hydrazino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(1-butylbenzimidazol-2-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.2ClH/c1-2-3-8-15-10-7-5-4-6-9(10)13-11(15)14-12;;/h4-7H,2-3,8,12H2,1H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUCXOHKNQEEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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